

Application Notes and Protocols: Dibenzo[a,c]anthracene-13C6 in Environmental Monitoring

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Compound of Interest

Compound Name: **Dibenzo[a,c]anthracene-13C6**

Cat. No.: **B15583946**

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Introduction

Dibenzo[a,c]anthracene is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials.^[1] It is a component of complex PAH mixtures found in the environment, originating from sources such as industrial emissions, engine exhaust, and coal tar.^[1] Classified as a carcinogen, the monitoring of Dibenzo[a,c]anthracene in various environmental matrices is crucial for assessing human exposure and ecological risk.

The use of carbon-13 labeled internal standards, such as **Dibenzo[a,c]anthracene-13C6**, is the gold standard for the accurate and precise quantification of their native counterparts in environmental samples. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that employs these labeled compounds to compensate for sample matrix effects and variations in extraction and analysis, leading to highly reliable data.^[2] 13C-labeled standards are chemically identical to the target analyte and co-elute, but are distinguishable by their mass-to-charge ratio in a mass spectrometer.^[3] This allows for precise correction of analyte loss during sample preparation and analysis. Notably, 13C-labeled PAHs are more stable than their deuterated counterparts as they do not undergo hydrogen-deuterium exchange, which can compromise analytical accuracy.^[2]

These application notes provide a detailed overview of the use of **Dibenzo[a,c]anthracene-13C6** in environmental monitoring, including quantitative data, experimental protocols for soil and water matrices, and a visual representation of the analytical workflow.

Data Presentation

The following table summarizes key quantitative data for the analysis of Dibenzo[a,c]anthracene using **Dibenzo[a,c]anthracene-13C6** as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter	Value	Environmental Matrix	Analytical Method	Reference
Calibration Range	0.1 - 1000 pg	General	GC-MS with HydroInert Source	[4]
Linearity (R^2)	> 0.99	General	GC-MS	[5][6]
Method				
Detection Limit (MDL)	< 1 ng/L	Water	GC-HRMS	[2]
Method				
Detection Limit (MDL)	< 0.3 ng/g	Tissue	GC-HRMS	[2]
Limit of Detection (LOD)	0.03 - 0.1 ng/mL	Water	GC-MS	[7]
Recovery Rate	71 - 90%	Water	DLLME-GC-MS	[7]
Recovery Rate	86 - 121%	Tissue	Saponification & LLE	[2]

Experimental Protocols

Protocol 1: Analysis of Dibenzo[a,c]anthracene in Soil Samples

This protocol details the extraction and analysis of Dibenzo[a,c]anthracene from soil using solvent extraction and GC-MS with **Dibenzo[a,c]anthracene-13C6** as an internal standard.

1. Sample Preparation and Extraction: a. Homogenize the collected soil sample to ensure uniformity. b. Weigh approximately 10 g of the homogenized soil into a clean extraction vessel. c. Spike the sample with a known amount of **Dibenzo[a,c]anthracene-13C6** internal standard solution. d. Add 30 mL of a 1:1 (v/v) mixture of dichloromethane and acetone to the soil sample.
[4] e. Agitate the mixture overnight on a mechanical shaker.[4] f. Allow the solid particles to settle, and carefully decant the solvent extract. g. Filter the extract to remove any remaining particulate matter. h. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. Sample Cleanup (if necessary): a. For samples with high organic content, a cleanup step using solid-phase extraction (SPE) with a silica gel cartridge may be required. b. Condition the silica gel cartridge with an appropriate solvent (e.g., hexane). c. Load the concentrated extract onto the cartridge. d. Elute the PAH fraction with a suitable solvent mixture (e.g., hexane:dichloromethane). e. Concentrate the cleaned extract to 1 mL.
3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: A capillary column suitable for PAH analysis (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 μ m film thickness).[8] c. Injection: 1 μ L of the final extract in splitless mode. d. Inlet Temperature: 320 °C.[4] e. Oven Temperature Program: i. Initial temperature: 60 °C, hold for 2 minutes. ii. Ramp to 160 °C at 25 °C/min, hold for 1 minute. iii. Ramp to 300 °C at 6 °C/min, hold for 8 minutes.[9] f. Carrier Gas: Helium or Hydrogen. g. MS Conditions: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Acquisition Mode: Selected Ion Monitoring (SIM). iii. Monitor the following ions:
 - Dibenzo[a,c]anthracene (native): Quantifier and qualifier ions.
 - **Dibenzo[a,c]anthracene-13C6**: Quantifier and qualifier ions. iv. MS Source Temperature: 320 °C.[4] v. Transfer Line Temperature: 320 °C.[4]
4. Quantification: a. Create a multi-point calibration curve by analyzing standards containing known concentrations of native Dibenzo[a,c]anthracene and a constant concentration of **Dibenzo[a,c]anthracene-13C6**. b. Calculate the relative response factor (RRF) for each calibration point. c. Determine the concentration of Dibenzo[a,c]anthracene in the sample

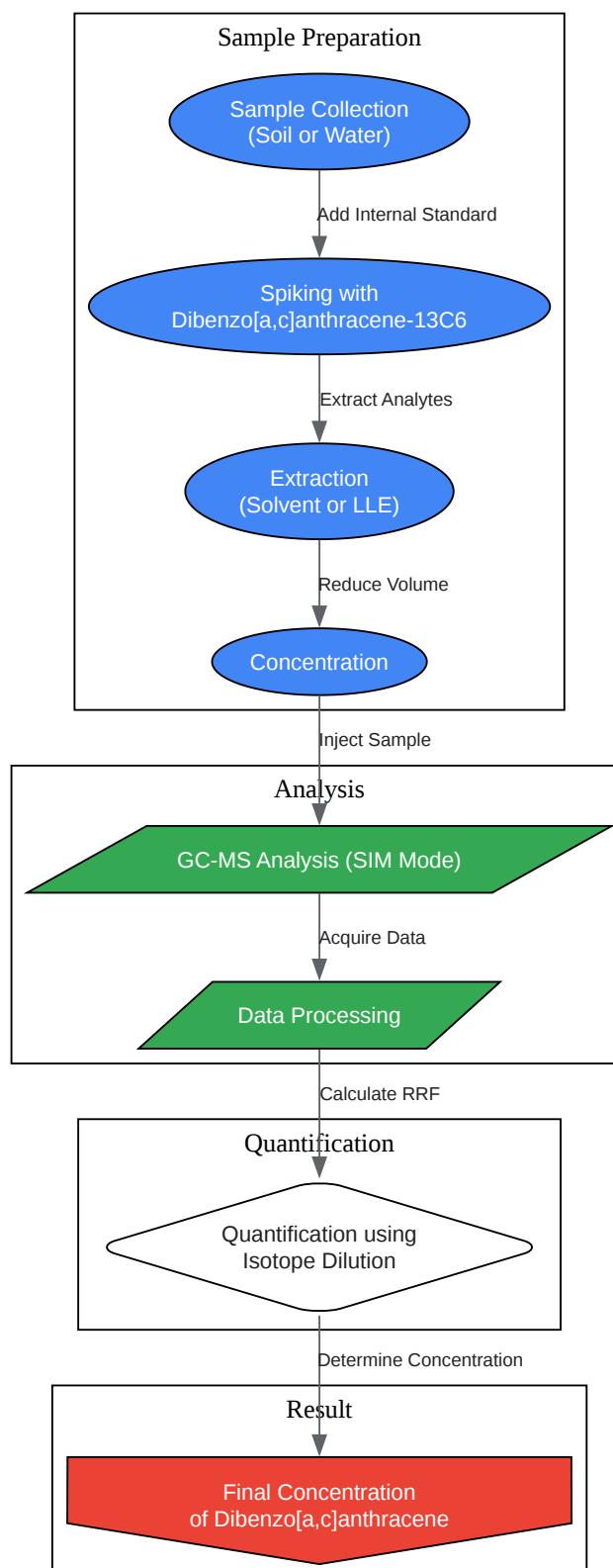
extract by comparing the peak area ratio of the native compound to the internal standard against the calibration curve.

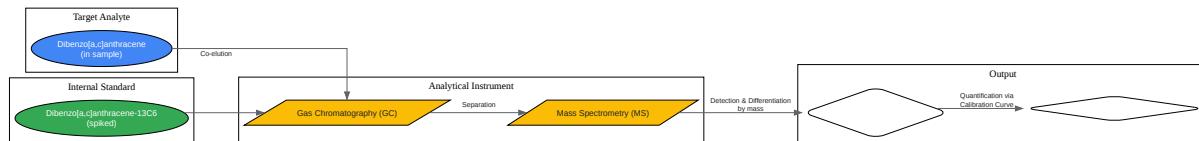
Protocol 2: Analysis of Dibenzo[a,c]anthracene in Water Samples

This protocol describes the liquid-liquid extraction (LLE) and analysis of Dibenzo[a,c]anthracene in water samples.

1. Sample Preparation and Extraction: a. Collect a 1 L water sample in a pre-cleaned amber glass bottle. b. Spike the water sample with a known amount of **Dibenzo[a,c]anthracene-13C6** internal standard solution. c. Adjust the pH of the water sample to neutral or slightly basic (pH 7-10).^[2] d. Transfer the sample to a 2 L separatory funnel. e. Add 60 mL of dichloromethane to the separatory funnel. f. Shake the funnel vigorously for 2 minutes, venting frequently. g. Allow the layers to separate and drain the organic (bottom) layer into a collection flask. h. Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts. i. Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water. j. Concentrate the extract to a final volume of 1 mL.
2. GC-MS Analysis and Quantification: a. Follow the same GC-MS analysis and quantification steps as described in Protocol 1 (steps 3 and 4).

Visualizations





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